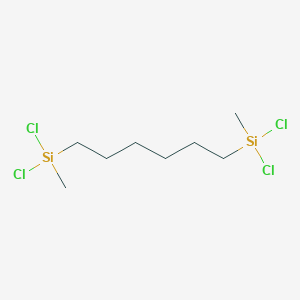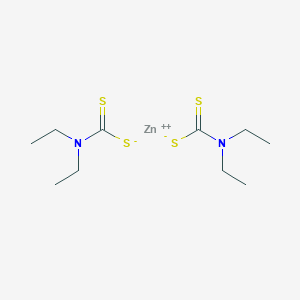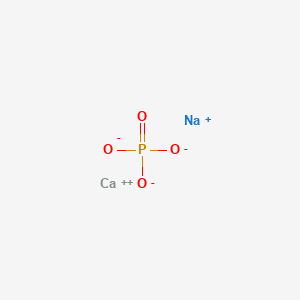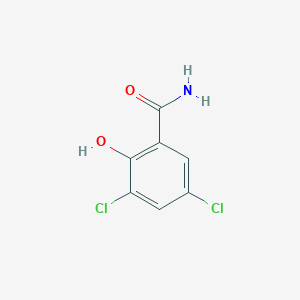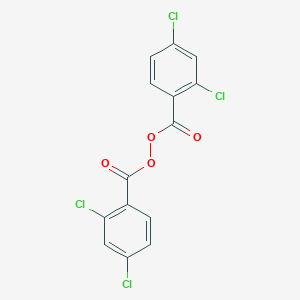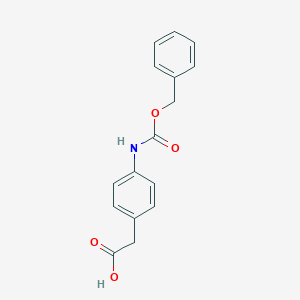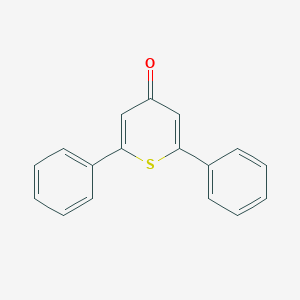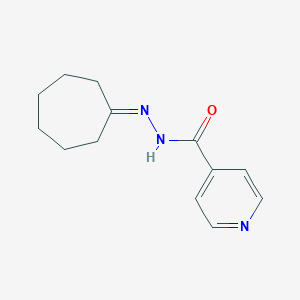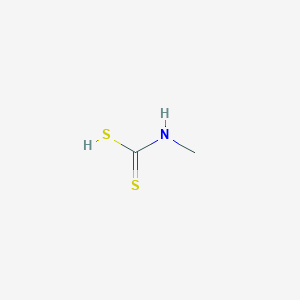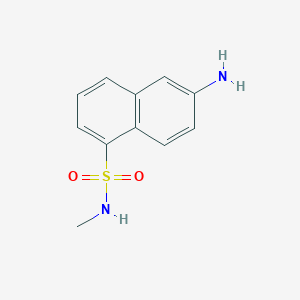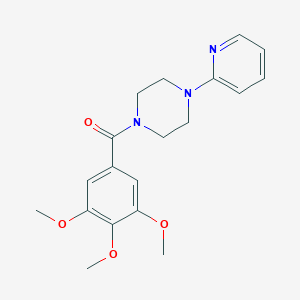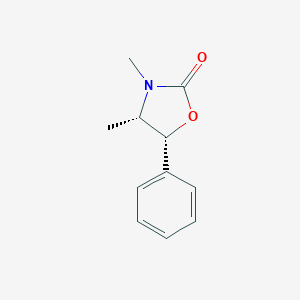
Ephedroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ephedroxane is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as (4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one .
Synthesis Analysis
Ephedroxane is related to Ephedrine, which is an adrenergic amine present in many kinds of pharmaceutical preparations . Ephedrine is obtained by synthesis or from natural sources . The commercial production of Ephedrine can occur by a chemical synthesis that has been developed to obtain racemic mixtures of Ephedrine .Molecular Structure Analysis
The molecular structure of Ephedroxane consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Ephedroxane is related to Ephedra, which contains more than 100 compounds, including alkaloids, flavonoids, tannins, sugars, and organic phenolic acids . Ephedra has a wide range of pharmacological effects on the central nervous system, cardiovascular system, and smooth muscle .Physical And Chemical Properties Analysis
Ephedroxane has an average mass of 191.226 Da and a monoisotopic mass of 191.094635 Da .Applications De Recherche Scientifique
Anti-inflammatory Actions
Ephedroxane, along with similar alkaloids, has been studied for its anti-inflammatory properties. Research demonstrates its capability to inhibit hind-paw edema in mice, indicating potent anti-inflammatory activity at the early exudative stage of inflammation. These findings suggest that ephedroxane could have therapeutic applications in conditions characterized by inflammation (Kasahara et al., 1985).
Pharmacological Effects
Ephedroxane has been observed to exert inhibitory actions on the central nervous system, differentiating it from related compounds like ephedrine. Its effects on the autonomic nervous system and in antihistamine and antibarium activities have been explored, indicating potential diverse pharmacological applications (Hikino et al., 1985).
Anticancer and Antioxidant Potential
Ephedra aphylla, containing compounds including ephedroxane, has shown promise in anticancer research. Studies indicate significant antiproliferative activity against certain cancer cell lines and antioxidant potentials, suggesting possible use in cancer treatment and prevention of oxidative stress-related diseases (Al-Awaida et al., 2018).
Orientations Futures
Propriétés
Numéro CAS |
16251-46-0 |
|---|---|
Nom du produit |
Ephedroxane |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
MNYARIILPGRTQL-WPRPVWTQSA-N |
SMILES isomérique |
C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2 |
SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
SMILES canonique |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Autres numéros CAS |
16251-46-0 |
Synonymes |
ephedroxane ephedroxane, (4R-cis)-isomer ephedroxane, (4R-trans)-isomer ephedroxane, (4S-trans)-isomer ephedroxane, (cis-(+-))-isomer ephedroxane, (trans-(+-))-isomer pseudoephedroxane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
